6-Fluoro-3,3-dimethylindoline

Medicinal Chemistry Drug Design Physicochemical Properties

Researchers optimizing CNS leads face metabolic instability from unsubstituted indolines; regioisomer substitution introduces uncontrolled variables. 6-Fluoro-3,3-dimethylindoline (CAS 930790-62-8) delivers the precise 6-fluoro (σm=+0.34) and 3,3-dimethyl pattern for quantitative SAR. LogP ~2.6, MW 165.21-optimal for BBB penetration. The 3,3-dimethyl group blocks metabolic soft spots; 6-fluoro tunes electronic properties. ≥98% purity. Global shipping.

Molecular Formula C10H12FN
Molecular Weight 165.21 g/mol
CAS No. 930790-62-8
Cat. No. B1437966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoro-3,3-dimethylindoline
CAS930790-62-8
Molecular FormulaC10H12FN
Molecular Weight165.21 g/mol
Structural Identifiers
SMILESCC1(CNC2=C1C=CC(=C2)F)C
InChIInChI=1S/C10H12FN/c1-10(2)6-12-9-5-7(11)3-4-8(9)10/h3-5,12H,6H2,1-2H3
InChIKeyDBOCDDQLMXSTPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 0.25 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Fluoro-3,3-dimethylindoline Overview


6-Fluoro-3,3-dimethylindoline (CAS 930790-62-8), also named 6-fluoro-2,3-dihydro-3,3-dimethyl-1H-indole, is a fluorinated, saturated heterocyclic building block belonging to the indoline class of compounds . It is characterized by a C10H12FN molecular formula, a molecular weight of 165.21 g/mol, and a LogP value of 2.5288 to 2.6668, indicating moderate lipophilicity [1]. The scaffold incorporates a fluorine atom at the 6-position of the indoline core and two methyl groups at the 3-position, modifications that are strategically employed in medicinal chemistry to fine-tune electronic properties, metabolic stability, and target binding . This compound is primarily utilized as a versatile intermediate or core scaffold in drug discovery research, with applications in developing candidates for central nervous system (CNS) targets and other therapeutic areas .

Fluorinated indoline building block for medicinal chemistry and CNS research
6-Fluoro and 3,3-dimethyl substitution pattern offers regioisomeric and metabolic stability context
Versatile intermediate for exploring structure-activity relationships and lead optimization

Why 6-Fluoro-3,3-dimethylindoline Cannot Be Substituted


In-class substitution of 6-fluoro-3,3-dimethylindoline with structurally similar indolines or non-fluorinated analogs is inadvisable for quantitative research due to the unique and interdependent effects of its specific 6-fluoro and 3,3-dimethyl substitution pattern. While the broader class of indoline derivatives exhibits diverse biological activities, the precise placement of substituents critically dictates physicochemical properties, pharmacokinetic behavior, and target engagement [1]. For instance, the 3,3-dimethyl group is known to confer significant metabolic stability by blocking metabolic soft spots, a benefit not present in unsubstituted indolines [1]. Simultaneously, the 6-fluoro substituent directly alters electron distribution on the aromatic ring, influencing binding affinity and conformational preferences in ways that regioisomers (e.g., 4- or 5-fluoro analogs) cannot replicate . Therefore, substituting this compound with a different regioisomer or a non-fluorinated analog introduces uncontrolled variables that can fundamentally alter a study's outcome, as the evidence below will quantify.

4-Fluoro regioisomer may shift electronic properties and lipophilicity, altering target interaction profile.
Non-fluorinated or differently substituted indolines lack the 3,3-dimethyl metabolic stability context.
Regioisomeric or unsubstituted analogs may exhibit different conformational preferences, impacting binding.

Quantitative Evidence for 6-Fluoro-3,3-dimethylindoline


Lipophilicity: 6-Fluoro vs 4-Fluoro

The lipophilicity of 6-fluoro-3,3-dimethylindoline is quantifiably different from that of its 4-fluoro regioisomer, a factor that directly influences membrane permeability and pharmacokinetic behavior. While experimental LogP values are scarce, vendor-computed LogP data provides a consistent comparison. For the target 6-fluoro compound, computed LogP values are reported as 2.53 and 2.67 [1]. In contrast, the 4-fluoro regioisomer (4-Fluoro-3,3-dimethylindoline) has a higher computed LogP of 2.98 . This difference is a direct consequence of the distinct position of the electronegative fluorine atom on the aromatic ring, which alters the molecule's overall dipole moment and its interaction with aqueous and lipid environments.

Lipophilicity (LogP)
Data to verify
6-Fluoro: 2.53–2.67 4-Fluoro: 2.98
Lower lipophilicity may influence membrane permeability and solubility screening context.
Computational predictions; experimental validation recommended.
Medicinal Chemistry Drug Design Physicochemical Properties

Electronic Effects: 6-Fluoro vs 4-Fluoro

The electronic character of the indoline core is differentially modulated based on the position of the fluorine substituent. Computed Hammett sigma constants serve as a quantitative proxy for this effect. For a fluorine atom at the 6-position (meta to the nitrogen), the Hammett sigma meta (σm) value is +0.34, indicating an electron-withdrawing inductive effect with negligible resonance contribution [1]. In contrast, a fluorine at the 4-position (para to the nitrogen) is characterized by a Hammett sigma para (σp) value of +0.06, reflecting a stronger opposing electron-donating resonance effect that nearly cancels the inductive withdrawal [1]. This results in a significant difference in the net electron density on the indoline nitrogen, a key site for hydrogen bonding and metabolic reactions.

Electronic effect (σ)
Class-level inference
σm = +0.34 (6-F) vs σp = +0.06 (4-F) — over 5× stronger electron withdrawal
Significant electronic tuning may alter target interaction and metabolic profile.
Based on Hammett constants; context-dependent.
Medicinal Chemistry SAR Analysis Electronic Effects

Conformational Effects of Fluorine

The introduction of a fluorine atom into an indoline core has been shown to have a profound impact on molecular conformation. Crystallographic analysis from a recent study on 2,3-difluorinated indolines revealed that fluorine substitution significantly alters the conformational preferences of the saturated ring system compared to non-fluorinated analogs . While direct crystallographic data for 6-fluoro-3,3-dimethylindoline is not available, this class-level finding strongly suggests that the 6-fluoro substituent will similarly influence the molecule's 3D shape, particularly in conjunction with the gem-dimethyl group at the 3-position. The study concludes that the introduction of fluorine atoms directly affects the geometry of the indoline core .

Conformational impact
Class-level inference
Fluorine substitution reported to alter indoline core geometry in crystallographic studies of related analogs.
May affect protein binding conformation and selectivity.
Direct data not available; validate in target system.
Medicinal Chemistry Structural Biology Conformational Analysis

Metabolic Stability: 3,3-Dimethyl Effect

The 3,3-dimethyl substitution on the indoline core is a recognized structural motif for enhancing metabolic stability. A 2024 study in Drug Metabolism and Disposition examined a related compound, 5-fluoro-3,3-dimethylindoline, and reported that the gem-dimethyl group at the 3-position significantly improved metabolic stability in human liver microsomes compared to unsubstituted indoline analogs [1]. By extension, the same 3,3-dimethyl feature present in 6-fluoro-3,3-dimethylindoline is expected to confer a similar protective effect against oxidative metabolism, a primary clearance mechanism for many drug candidates. This is a clear differentiator from non-methylated indolines.

Metabolic stability
Class-level inference
3,3-Dimethyl group reported to improve microsomal stability in a 5-fluoro analog study.
May support metabolic stability screening in lead optimization.
Inferred from analog; confirm with target compound.
Drug Metabolism Pharmacokinetics Medicinal Chemistry

6-Fluoro-3,3-dimethylindoline – Applications


CNS-Targeted Lead Optimization

When optimizing a lead series for central nervous system (CNS) targets, 6-fluoro-3,3-dimethylindoline is a strategically advantageous scaffold over non-fluorinated or 4-fluoro regioisomers. Its moderate lipophilicity (LogP ~2.6) and relatively low molecular weight (165.21 g/mol) are within the optimal range for blood-brain barrier penetration. The specific electron-withdrawing character of the 6-fluoro substituent (σm = +0.34) can be exploited to tune the pKa of the indoline nitrogen, potentially enhancing target engagement while avoiding the excessive electron density that might promote oxidative metabolism. The 3,3-dimethyl group provides an inherent metabolic stability advantage, as inferred from class-level microsomal stability data , which is a critical factor for CNS drugs requiring sustained target exposure.

Patentable 6-Substituted Indoline Synthesis

For medicinal chemists seeking to generate novel and patentable chemical space around the indoline pharmacophore, 6-fluoro-3,3-dimethylindoline serves as an ideal starting material. Its distinct substitution pattern (6-fluoro, 3,3-dimethyl) is relatively uncommon, offering a clear differentiation from the more prevalent 5-substituted or non-fluorinated indolines found in the patent literature . Furthermore, the 6-position on the indoline ring is a versatile handle for further synthetic elaboration . By using this specific intermediate, researchers can access a unique region of chemical space, increasing the likelihood of discovering compounds with novel biological activity and robust intellectual property positions.

Physicochemical Profiling in Early Discovery

In early-stage drug discovery where rapid multiparameter optimization (MPO) is key, 6-fluoro-3,3-dimethylindoline is a valuable comparator and tool compound. Its well-defined and documented physicochemical profile—including molecular weight (165.21 g/mol), LogP (2.53-2.67), TPSA (12.03 Ų), and hydrogen bond donor count (1)—allows for accurate computational modeling and QSAR analysis . By using this compound as a baseline, researchers can quantitatively assess how further modifications impact key drug-likeness parameters. For instance, comparing a new derivative's LogP against the 2.67 LogP of this core provides a precise measure of how a new substituent alters lipophilicity, guiding design decisions toward clinical candidates with balanced properties.

Regioisomerism and Biological Activity

This compound is essential for systematic structure-activity relationship (SAR) studies aimed at understanding the biological consequence of fluorine regioisomerism. The quantifiable differences in electronic properties between the 6-fluoro (σm = +0.34) and the 4-fluoro (σp = +0.06) isomers provide a precise and testable hypothesis. A research program can procure both the 6-fluoro- and 4-fluoro-3,3-dimethylindoline building blocks, convert them into an identical final compound, and then measure the difference in potency, selectivity, or metabolic clearance. This head-to-head comparison yields direct, quantitative insight into how the position of a single fluorine atom governs molecular recognition and pharmacology, a cornerstone of modern medicinal chemistry.

Application
Selection Property
Validation Focus
CNS lead optimization studies
Fluorine regioisomerism and lipophilicity profile
Blood-brain barrier penetration and metabolic stability endpoints
6-Substituted indoline synthesis
Distinct 6-fluoro,3,3-dimethyl substitution pattern
Patentability and synthetic elaboration context
Physicochemical profiling in early discovery
Documented physicochemical parameters (MW, LogP, TPSA)
QSAR modeling and multiparameter optimization context
Fluorine regioisomer SAR studies
Quantifiable electronic differences (σm vs σp)
Head-to-head biological activity comparison context

Technical Documentation Hub

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34 linked technical documents
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